molecular formula C15H13Cl2NO2S B5758381 N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide

N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide

Cat. No. B5758381
M. Wt: 342.2 g/mol
InChI Key: RBQHNOZPVPXVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide, commonly known as CMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPT is a thioamide derivative of acetanilide and is known for its unique chemical properties, which make it an ideal candidate for scientific research.

Mechanism of Action

The mechanism of action of CMPT involves its binding to the active site of PTP1B, which leads to the inhibition of its activity. This, in turn, results in the activation of insulin signaling pathways, leading to improved glucose uptake and metabolism.
Biochemical and Physiological Effects:
Studies have shown that CMPT has significant biochemical and physiological effects, including improved glucose tolerance, increased insulin sensitivity, and reduced blood glucose levels. Additionally, CMPT has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of CMPT is its high selectivity for PTP1B, which makes it an ideal candidate for the study of insulin signaling pathways. However, one of the limitations of CMPT is its low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several future directions for the study of CMPT, including the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the exploration of its interactions with other enzymes and proteins. Additionally, further research is needed to fully understand the biochemical and physiological effects of CMPT and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, N-(3-chloro-4-methoxyphenyl)-2-[(4-chlorophenyl)thio]acetamide, or CMPT, is a unique chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its selectivity for PTP1B and its biochemical and physiological effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its potential and to explore its interactions with other enzymes and proteins.

Synthesis Methods

The synthesis of CMPT involves the reaction of 3-chloro-4-methoxyaniline and 4-chlorobenzenethiol in the presence of a strong base, such as potassium hydroxide, in a solvent such as dimethylformamide. The reaction is carried out under controlled conditions, and the product is purified using standard techniques such as column chromatography.

Scientific Research Applications

CMPT has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of focus has been its role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that is involved in the regulation of insulin signaling, and its inhibition has been shown to be effective in the treatment of type 2 diabetes.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(4-chlorophenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2S/c1-20-14-7-4-11(8-13(14)17)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBQHNOZPVPXVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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